

# Safety and Toxicity Profile of 2-(2-Bromophenyl)-1H-benzimidazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2-Bromophenyl)-1H-benzimidazole

Cat. No.: B1266510

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All handling of this chemical should be performed by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations.

## Executive Summary

This technical guide provides a comprehensive overview of the available safety and toxicity data for **2-(2-Bromophenyl)-1H-benzimidazole**. Based on the current information, this compound is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation. Quantitative toxicological data for this specific compound is limited. This guide summarizes the existing hazard information and provides context by discussing the toxicological profile of the broader class of benzimidazole derivatives.

## Hazard Identification and Classification

Globally Harmonized System (GHS) classification indicates that **2-(2-Bromophenyl)-1H-benzimidazole** presents several hazards. The aggregated GHS information from multiple notifications to the ECHA C&L Inventory provides the following hazard statements:

- H302: Harmful if swallowed (Acute toxicity, oral - Category 4)
- H315: Causes skin irritation (Skin corrosion/irritation - Category 2)
- H318: Causes serious eye damage (Serious eye damage/eye irritation - Category 1)
- H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

Pictograms:

- Corrosion
- Exclamation Mark

Signal Word: Danger

## Toxicological Data

Quantitative toxicological data for **2-(2-Bromophenyl)-1H-benzimidazole** is not extensively available in the public domain. The following table summarizes the limited data found.

Toxicity Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Mouse	Oral	> 1000 mg/kg	--INVALID-LINK--

## Acute Toxicity

Oral: The compound is classified as harmful if swallowed. A single study in mice indicated an oral LD50 of greater than 1000 mg/kg.[\[1\]](#)

Dermal: No specific acute dermal toxicity studies for **2-(2-Bromophenyl)-1H-benzimidazole** were identified.

Inhalation: The compound is noted to potentially cause respiratory irritation. No quantitative inhalation toxicity data is available.

## Irritation and Corrosivity

Skin Irritation: **2-(2-Bromophenyl)-1H-benzimidazole** is classified as a skin irritant.

Eye Irritation: The compound is classified as causing serious eye damage.

## Cytotoxicity

Specific in vitro cytotoxicity data (e.g., IC50 values on various cancer cell lines) for **2-(2-Bromophenyl)-1H-benzimidazole** is not readily available in the reviewed literature. However, studies on other 2-phenylbenzimidazole derivatives have demonstrated a wide range of cytotoxic activities against human cancer cell lines, with some compounds showing potent anti-proliferative effects.[2][3] The cytotoxic potential of benzimidazole derivatives is an active area of research in anticancer drug discovery.[4]

## Genotoxicity and Mutagenicity

No specific genotoxicity or mutagenicity studies (e.g., Ames test, in vivo or in vitro micronucleus assay) for **2-(2-Bromophenyl)-1H-benzimidazole** were identified. For the broader class of benzimidazoles, some compounds have been shown to induce genotoxic effects, such as the formation of micronuclei by disrupting microtubule polymerization.[5] However, other studies on different benzimidazole derivatives have shown no mutagenic activity in the Ames test.[6]

## Carcinogenicity

There are no carcinogenicity studies available for **2-(2-Bromophenyl)-1H-benzimidazole**.

## General Benzimidazole Class Toxicity

It is important to consider the toxicological profile of the broader benzimidazole class of compounds, as they can exhibit a range of adverse effects. Some benzimidazole derivatives have been associated with hematological and hepatic adverse events in humans and animals.[7][8] These effects can include bone marrow suppression and liver disorders.[7][8]

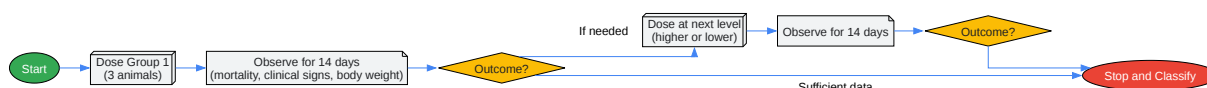
## Experimental Protocols (General Methodologies)

While specific experimental protocols for **2-(2-Bromophenyl)-1H-benzimidazole** were not found, the following sections describe the general methodologies for key toxicological assays

based on OECD guidelines. These represent the standard approaches that would be used to generate the necessary safety data.

## Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.



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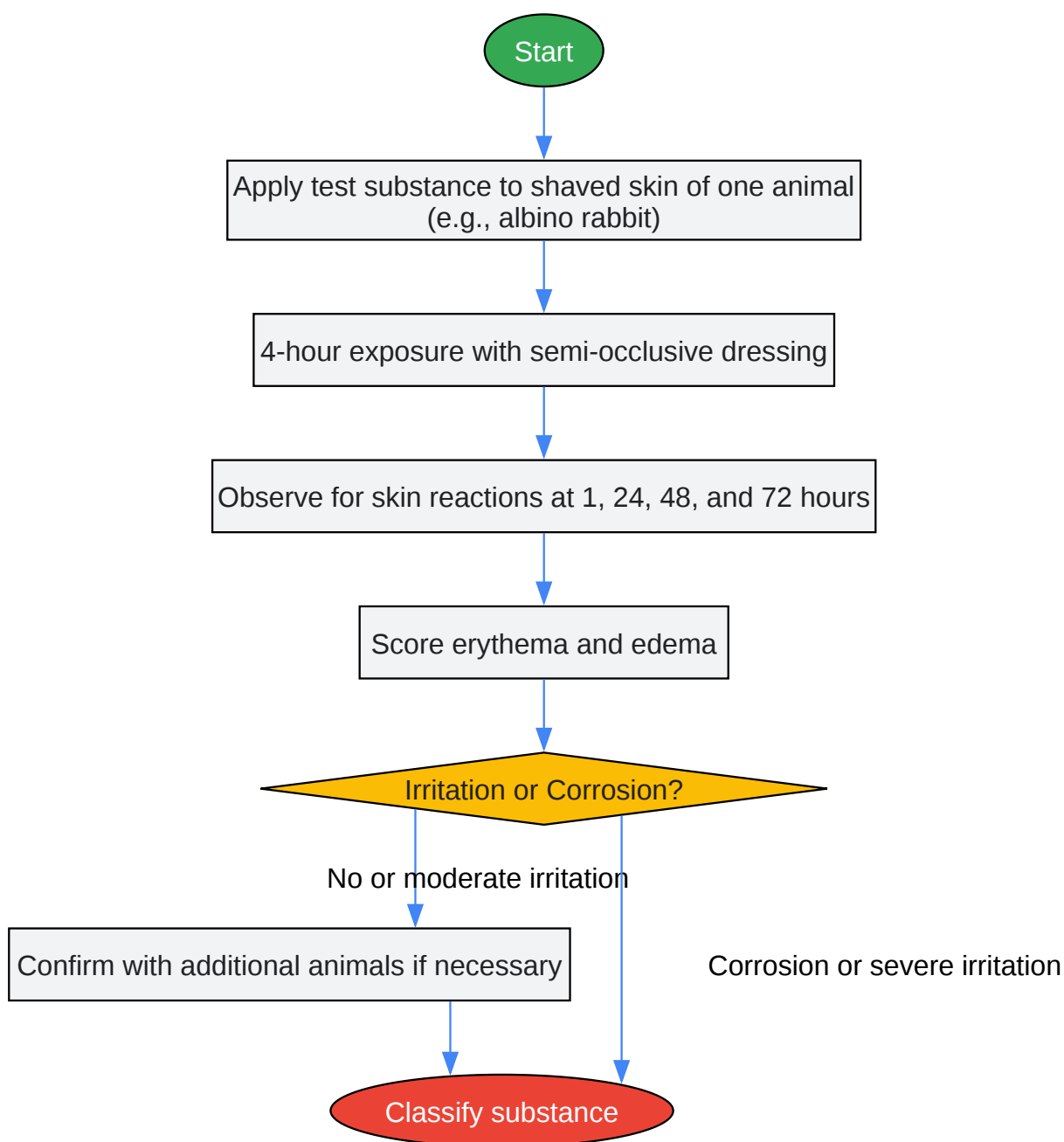
Caption: OECD 423 Acute Oral Toxicity Workflow.

### Methodology:

- A stepwise procedure is used with a small number of animals per step.
- A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- A group of three animals (typically rodents) is dosed with the substance.
- The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- The outcome of the first group determines the next step:
  - If mortality is observed, the test is repeated with a lower dose.
  - If no mortality is observed, the test is repeated with a higher dose.
- The process continues until enough information is gathered to classify the substance's toxicity.

## Acute Dermal Irritation/Corrosion (Based on OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.



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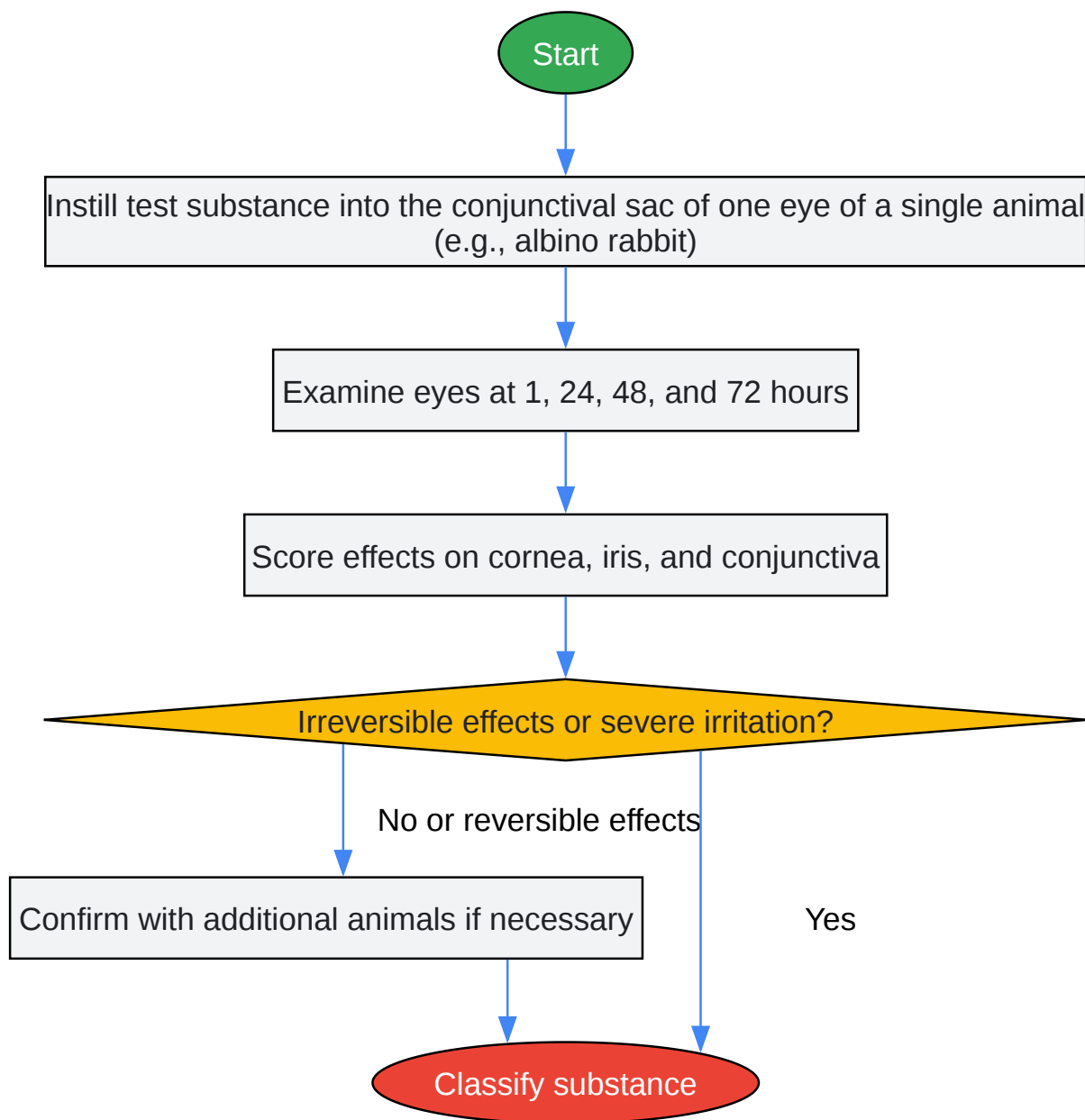
Caption: OECD 404 Skin Irritation/Corrosion Workflow.

Methodology:

- The test substance is applied to a small area of shaved skin on a single animal (typically an albino rabbit).
- The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.
- After exposure, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).
- The severity of the skin reactions is scored according to a standardized scale.
- If the initial test does not show corrosive or severe irritant effects, the test may be repeated on additional animals to confirm the results.

## Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.



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